4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate
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Overview
Description
4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate is a complex organic compound with the molecular formula C19H20ClNO6S. This compound is characterized by its unique structure, which includes a formyl group, a methoxy group, a chloro group, and a diethylsulfamoyl group attached to a benzene ring. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate typically involves multiple steps, starting with the formation of the core benzene ring and subsequent functional group modifications. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Nucleophilic Substitution:
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups, such as the formyl and methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The chloro and diethylsulfamoyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the reduced form of the compound, often with fewer oxygen atoms.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate is unique due to its specific combination of functional groups and structural features. Similar compounds include:
4-Formyl-2-methoxyphenyl 2-acetoxybenzoate: This compound has a similar structure but with an acetoxy group instead of a chloro group.
4-Formyl-2-methoxyphenyl 2-chloro-5-(dimethylsulfamoyl)benzoate: This compound is similar but with a dimethylsulfamoyl group instead of a diethylsulfamoyl group.
These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-chloro-5-(diethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-4-21(5-2)28(24,25)14-7-8-16(20)15(11-14)19(23)27-17-9-6-13(12-22)10-18(17)26-3/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJKECXILATYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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